(R)-Sulforaphane

Description

Properties

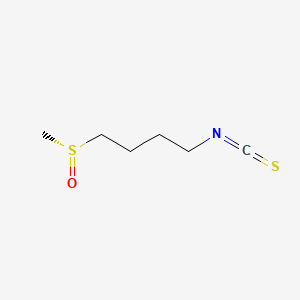

IUPAC Name |

1-isothiocyanato-4-[(R)-methylsulfinyl]butane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMJBTUFCVSAD-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@@](=O)CCCCN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162196 |

Source

|

| Record name | L-Sulforaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142825-10-3 |

Source

|

| Record name | 1-Isothiocyanato-4-[(R)-methylsulfinyl]butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142825-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Sulforaphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142825103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulforaphane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Sulforaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFORAPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA49J4310U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of Enantiomerically Pure (R)-Sulforaphane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforaphane (SFN), a naturally occurring isothiocyanate, has garnered significant attention in the scientific community for its potent chemopreventive and therapeutic properties.[1][2] Found abundantly in cruciferous vegetables like broccoli and cauliflower, SFN is derived from the enzymatic hydrolysis of its precursor, glucoraphanin.[3][4] Structurally, SFN possesses a chiral center at the sulfur atom, leading to the existence of two enantiomers: the naturally occurring (R)-Sulforaphane and the synthetic (S)-Sulforaphane.[4][5] While much of the early research utilized racemic mixtures, recent studies have increasingly focused on the enantiomerically pure (R)-SFN, revealing that it is often the more potent and biologically active form.[5] This guide provides an in-depth technical overview of the core biological activities of this compound, focusing on its mechanisms of action, quantitative data, and the experimental protocols used to elucidate these properties.

Core Biological Activities and Mechanisms

The multifaceted biological activity of this compound stems from its ability to modulate multiple cellular signaling pathways. The most well-documented of these are the activation of the Nrf2 antioxidant response pathway, the inhibition of histone deacetylases (HDACs), and the induction of apoptosis in cancer cells.

Nrf2 Pathway Activation

This compound is recognized as the most potent naturally occurring inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] This pathway is a master regulator of the cellular antioxidant and detoxifying defense system.[7][8]

Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. This compound, being an electrophile, reacts with specific cysteine residues on Keap1.[9] This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[6] Consequently, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[9] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[7] These genes encode a wide array of cytoprotective proteins, including Phase II detoxification enzymes and antioxidant enzymes.[10]

Caption: Nrf2 Signaling Pathway Activation by this compound.

Quantitative Data: The activation of the Nrf2 pathway by this compound leads to a significant upregulation of Phase II enzymes.

| Cell Line/Model | Enzyme/Target | Induction Level | Concentration/Dose | Reference |

| Hepa 1c1c7 (Mouse Hepatoma) | Quinone Reductase (NQO1) | 3-fold max induction | 2.5 µM | [11] |

| Human Subjects (PBMCs) | NQO1, GSTs mRNA/protein | Increased levels | Oral broccoli sprout prep. | [12] |

| Fischer 344 Rats (Liver) | Quinone Reductase, GST | Significantly induced | 500-1000 µmol/kg | [11] |

Histone Deacetylase (HDAC) Inhibition

This compound has been identified as a potent inhibitor of histone deacetylase (HDAC) activity.[13][14] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.

Mechanism of Action: By inhibiting HDAC activity, this compound promotes histone hyperacetylation.[15] This results in a more relaxed chromatin structure, allowing transcription factors to access the promoter regions of silenced genes, such as the cell cycle inhibitor p21 and the pro-apoptotic protein Bax.[13][16] The subsequent re-expression of these genes can lead to cell cycle arrest and apoptosis in cancer cells.[13]

Caption: Mechanism of HDAC Inhibition and Downstream Effects.

Quantitative Data: this compound demonstrates significant HDAC inhibitory activity across various cancer cell lines.

| Cell Line | SFN Concentration | % HDAC Activity Inhibition | Reference |

| BPH-1 (Benign Prostate Hyperplasia) | 15 µM | ~40% | [13] |

| LnCaP (Prostate Cancer) | 15 µM | ~30% | [13] |

| PC-3 (Prostate Cancer) | 15 µM | ~40% | [13] |

| MDA-MB-231 (Breast Cancer) | 15 µM | ~25% | [17] |

| MCF-7 (Breast Cancer) | 15 µM | ~35% | [17] |

| Mouse Colonic Mucosa (in vivo) | 10 µmol (gavage) | ~65% | [15] |

Induction of Apoptosis

A key anticancer mechanism of this compound is its ability to induce programmed cell death, or apoptosis, in malignant cells.[18][19] This process is crucial for eliminating damaged or cancerous cells and is often dysregulated during tumorigenesis.

Mechanism of Action: this compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[19] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[19][20] This promotes the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[20][21] Activated caspase-3 cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis and cell death.[19][21]

Caption: this compound-Induced Apoptosis Pathway.

Quantitative Data: The cytotoxic and apoptosis-inducing effects of this compound have been quantified in numerous cancer cell lines.

| Cell Line | Assay Type | IC50 / Effect | Exposure Time | Reference |

| PC-3 (Prostate Cancer) | Cell Viability | ~15 µM | 48 h | [20] |

| DAOY (Medulloblastoma) | Apoptosis (Caspase-9 activity) | Marked increase | 18 h (at 10 µM) | [21] |

| HT-29 (Colon Cancer) | Apoptosis | Significant induction | 48 h (at 15 µM) | [21] |

| MIA PaCa-2 (Pancreatic Cancer) | Cell Viability (EZ-Cytox) | ~25 µM | 24 h | [22][23] |

| PANC-1 (Pancreatic Cancer) | Cell Viability (EZ-Cytox) | ~20 µM | 24 h | [22][23] |

| Nalm-6 (Leukemia) | Cell Viability (CellTiter-Glo) | < 10 µM | 48 h | [24] |

| MDA-MB-231 (Breast Cancer) | G2/M Arrest & Apoptosis | ~20% sub-G1 population | 72 h (at 15 µM) | [25] |

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are generalized protocols for assessing the core biological activities of this compound.

Caption: General workflow for in vitro assessment of this compound.

Protocol 1: Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.[24]

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the SFN-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used for SFN).[24]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis & Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Analysis: Express results as a percentage of the vehicle control. Plot a dose-response curve and calculate the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

-

Cell Culture & Treatment: Seed cells in a 6-well plate (e.g., 4 x 10⁵ cells/mL) and incubate overnight.[24] Treat cells with the desired concentration of this compound (e.g., 7.5 µM) and a vehicle control for the specified duration (e.g., 48 hours).[24]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin-V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: HDAC Activity Assay (Fluorometric)

-

Cell Treatment & Lysate Preparation: Treat cells (e.g., in a 10 cm dish) with this compound (e.g., 15 µM) or a known HDAC inhibitor like Trichostatin A (TSA) as a positive control for 24-48 hours.[13] Harvest the cells, wash with PBS, and prepare nuclear extracts or whole-cell lysates using an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, add equal amounts of protein lysate (e.g., 10-20 µg) to each well.

-

Substrate Addition: Add the HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC) to each well and mix.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Developer Addition: Stop the reaction by adding the developer solution, which contains a protease that digests the deacetylated substrate to release the fluorescent AMC group.

-

Measurement: Read the fluorescence on a microplate fluorometer (e.g., Excitation 360 nm, Emission 460 nm).

-

Analysis: Calculate HDAC activity relative to the vehicle control. Results are often expressed as arbitrary fluorescence units (AFU) or as a percentage of control activity.[13]

Conclusion

Enantiomerically pure this compound is a highly promising natural compound with well-defined biological activities relevant to disease prevention and treatment, particularly in oncology. Its ability to potently activate the Nrf2 cytoprotective pathway, inhibit the epigenetic-modifying enzyme HDAC, and induce apoptosis in cancer cells underscores its multifaceted mechanism of action. The quantitative data and detailed protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this remarkable isothiocyanate. Continued research focusing on the specific activities of the (R)-enantiomer will be crucial for its successful translation from the laboratory to clinical applications.

References

- 1. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforaphane’s Multifaceted Potential: From Neuroprotection to Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Immunomodulatory Effects of this compound on LPS-Activated Murine Immune Cells: Molecular Signaling Pathways and Epigenetic Changes in Histone Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NRF2 Pathway & Sulforaphane for Cancer — Tray Wellness [traywellness.com]

- 9. researchgate.net [researchgate.net]

- 10. Nrf2 activation by sulforaphane restores the age-related decline of Th1 immunity: Role of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Sulforaphane inhibits histone deacetylase activity in BPH-1, LnCaP and PC-3 prostate epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sulforaphane inhibits histone deacetylase in vivo and suppresses tumorigenesis in Apcmin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulforaphane Retards the Growth of Human PC-3 Xenografts and Inhibits HDAC Activity in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemopreventive activity of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. richardbeliveau.org [richardbeliveau.org]

- 22. Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Sulforaphane Induces Cell Cycle Arrest and Apoptosis in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

(R)-Sulforaphane's Activation of the Nrf2 Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by the isothiocyanate (R)-Sulforaphane (SFN). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, cell biology, and therapeutics.

Executive Summary

This compound, a naturally occurring compound found in cruciferous vegetables, is a potent activator of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4][5] SFN's electrophilic nature allows it to interact with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2][6] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and initiate the transcription of a suite of cytoprotective genes.[7][8] This guide details the core mechanism of action, presents quantitative data from key studies, outlines common experimental protocols, and provides visual representations of the pathway and associated workflows.

The Core Mechanism: this compound-Mediated Nrf2 Activation

The activation of Nrf2 by SFN is a multi-step process initiated by the chemical modification of Keap1.

2.1. Keap1: The Cellular Stress Sensor

Keap1 is a cysteine-rich protein that functions as a substrate adaptor for a Cullin3-based E3 ubiquitin ligase complex.[2][4] This complex targets Nrf2 for ubiquitination, marking it for degradation by the 26S proteasome.[8] This continuous degradation keeps the cellular levels of Nrf2 low in the absence of stress signals.[5]

2.2. This compound's Interaction with Keap1

SFN is a potent electrophile that reacts with specific, highly reactive cysteine residues on the Keap1 protein.[6][9] Seminal studies have identified several key cysteine residues within Keap1 that are crucial for its function as a stress sensor. Notably, Cysteine 151 (C151) has been shown to be a primary target for modification by SFN.[4][6][9][10][11] Modification of these cysteine residues induces a conformational change in Keap1 that impairs its ability to mediate Nrf2 ubiquitination.[11]

2.3. Nrf2 Stabilization, Nuclear Translocation, and ARE Binding

The inhibition of Keap1-mediated degradation leads to the stabilization and accumulation of newly synthesized Nrf2 in the cytoplasm.[4][11] This accumulated Nrf2 then translocates into the nucleus.[5][7] Inside the nucleus, Nrf2 forms a heterodimer with a small Maf (musculoaponeurotic fibrosarcoma) protein.[2][12] This heterodimer then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of numerous target genes.[7][13]

2.4. Upregulation of Cytoprotective Genes

The binding of the Nrf2-Maf heterodimer to the ARE initiates the transcription of a wide array of cytoprotective genes.[13][14] These genes encode for proteins involved in various cellular defense mechanisms, including:

-

Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs).[13]

-

Antioxidant Proteins: Heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and superoxide dismutase (SOD).[13]

The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify electrophilic compounds, thereby protecting against cellular damage.

Quantitative Data on this compound-Mediated Nrf2 Activation

The following tables summarize quantitative data from various studies investigating the effects of this compound on the Nrf2 pathway.

Table 1: Dose-Dependent Activation of Nrf2 and Target Gene Expression by this compound

| Cell Line | SFN Concentration (µM) | Outcome Measure | Fold Change (vs. Control) | Reference |

| Human Bronchial Epithelial BEAS-2B | 10 | Nuclear Nrf2 Accumulation | Significant increase within 30 mins | [15] |

| Murine Liver (in vivo) | 9 µmol/day | Nrf2 Target Gene Expression | 1725 genes increased at 3h | [15] |

| BV2 Microglia | Not specified | Nrf2 DNA-binding activity | Significant increase | [16] |

| Human Caco-2 | >5 | HBD-2 Gene Expression | 1.6-fold at 24h, 2-fold at 48h | [15] |

Table 2: Time-Course of this compound-Mediated Cellular Responses

| Cell Line | SFN Concentration (µM) | Time Point | Outcome Measure | Observation | Reference |

| Human Bronchial Epithelial BEAS-2B | 10 | 1 min | Intracellular ROS | Rapid increase | [17] |

| Human Bronchial Epithelial BEAS-2B | 10 | 8 hr | Peak ROS levels | Peak observed | [17] |

| Human Bronchial Epithelial BEAS-2B | 10 | 24 hr | ROS levels | Substantially lower than control | [17] |

| Murine Liver (in vivo) | Not specified | 12 hr | Peak Gene Expression Change | Maximal change observed | [15] |

Experimental Protocols for Studying the this compound-Nrf2 Pathway

A variety of experimental techniques are employed to investigate the molecular details of SFN-induced Nrf2 activation.

4.1. Keap1-Nrf2 Binding Assays

These assays are designed to measure the direct interaction between Keap1 and Nrf2 and how it is modulated by SFN.

-

Fluorescence Polarization (FP): This method measures changes in the rotational mobility of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. Disruption of this interaction by an inhibitor can be quantified.[18][19]

-

Protocol Outline:

-

Incubate purified Keap1 protein with a fluorescently labeled Nrf2 peptide.

-

Add test compounds (e.g., SFN).

-

Measure fluorescence polarization using a plate reader. A decrease in polarization indicates inhibition of the Keap1-Nrf2 interaction.[18]

-

-

-

Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging (FLIM): These imaging-based techniques can visualize and measure the interaction between fluorescently tagged Nrf2 and Keap1 proteins in single live cells.[20][21]

-

Protocol Outline:

-

Co-express Nrf2 and Keap1 fused to FRET donor and acceptor fluorescent proteins, respectively.

-

Treat cells with SFN.

-

Measure FRET efficiency or the fluorescence lifetime of the donor fluorophore. A decrease in FRET or an increase in donor lifetime indicates a disruption of the Keap1-Nrf2 complex.[20]

-

-

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with the binding of Nrf2 to Keap1, providing thermodynamic parameters of the interaction.[22][23]

4.2. Nrf2 Nuclear Translocation Assays

These assays are used to quantify the movement of Nrf2 from the cytoplasm to the nucleus following SFN treatment.

-

Immunofluorescence Microscopy: This method uses antibodies to visualize the subcellular localization of Nrf2.[24]

-

Protocol Outline:

-

Culture cells on coverslips and treat with SFN.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody specific for Nrf2, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize and quantify the nuclear fluorescence of Nrf2 using a fluorescence microscope.[24]

-

-

-

Cellular Fractionation and Western Blotting: This technique involves separating the cytoplasmic and nuclear fractions of cell lysates to determine the amount of Nrf2 in each compartment.[25]

-

Protocol Outline:

-

Treat cells with SFN and harvest.

-

Lyse the cells and separate the cytoplasmic and nuclear fractions by differential centrifugation.

-

Resolve the proteins from each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an anti-Nrf2 antibody to detect the levels of Nrf2 in each fraction.

-

-

4.3. Nrf2-ARE Binding and Transcriptional Activity Assays

These assays measure the ability of Nrf2 to bind to the ARE and activate gene transcription.

-

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.[26]

-

Protocol Outline:

-

Transfect cells with a plasmid containing an ARE-luciferase reporter construct.

-

Treat the cells with SFN.

-

Lyse the cells and measure the luciferase activity, which is proportional to Nrf2 transcriptional activity.

-

-

-

Nrf2 Transcription Factor Activity Assay (ELISA-based): This assay measures the binding of active Nrf2 from nuclear extracts to an immobilized oligonucleotide containing the ARE consensus sequence.[25][27]

-

Protocol Outline:

-

Isolate nuclear extracts from SFN-treated cells.

-

Incubate the nuclear extracts in microplate wells coated with an ARE oligonucleotide.

-

Add a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a colorimetric substrate and measure the absorbance, which is proportional to the amount of Nrf2 bound to the ARE.[25]

-

-

-

Quantitative Real-Time PCR (qRT-PCR): This method is used to quantify the mRNA levels of Nrf2 target genes.[26]

-

Protocol Outline:

-

Treat cells with SFN and extract total RNA.

-

Reverse transcribe the RNA into cDNA.

-

Perform real-time PCR using primers specific for Nrf2 target genes (e.g., NQO1, HO-1).

-

Quantify the relative gene expression levels.

-

-

Visualizing the Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the this compound-Nrf2 signaling pathway and a typical experimental workflow for its investigation.

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Figure 2: A generalized experimental workflow for studying Nrf2 activation.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NFE2L2 - Wikipedia [en.wikipedia.org]

- 6. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Measuring Changes in Keap1-Nrf2 Protein Complex Conformation in Individual Cells by FLIM-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. raybiotech.com [raybiotech.com]

- 26. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Enantioselective Synthesis and Purification of (R)-Sulforaphane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Sulforaphane, the naturally occurring enantiomer of the isothiocyanate found in cruciferous vegetables, is a potent inducer of the Nrf2 signaling pathway, a critical regulator of cellular defense mechanisms. Its significant interest in drug development and biomedical research necessitates robust and well-defined methods for its chemical synthesis and purification. This technical guide provides an in-depth overview of the enantioselective synthesis of this compound, focusing on the widely utilized Diacetone-D-Glucose (DAG) methodology. Detailed experimental protocols, quantitative data, and purification strategies are presented to enable the consistent and high-purity production of this promising therapeutic agent.

Introduction

Sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane] has garnered substantial attention for its potential therapeutic applications, primarily attributed to its ability to activate the Keap1-Nrf2 pathway. This pathway plays a crucial role in protecting cells from oxidative stress and inflammation. The biological activity of sulforaphane is stereospecific, with the (R)-enantiomer exhibiting significantly higher potency. Consequently, methods for the enantioselective synthesis of this compound are of paramount importance for research and clinical development. This guide details a reliable synthetic route and purification protocol for obtaining enantiomerically pure this compound.

The Nrf2 Signaling Pathway and this compound

This compound exerts its biological effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. The resulting upregulation of these genes enhances the cell's capacity to combat oxidative stress and inflammation.

Chemical Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various methods. A prominent and effective approach utilizes a chiral auxiliary derived from diacetone-D-glucose (DAG) to control the stereochemistry at the sulfur atom. The overall synthetic workflow is depicted below.

Experimental Protocols

Step 1: Synthesis of (S)-Sulfinate Ester

-

To a solution of diacetone-D-glucose (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Hünig's base (N,N-Diisopropylethylamine, 1.2 eq.).

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of 1-azidobutanesulfinyl chloride (1.1 eq.) in DCM to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (R)-4-Azidobutyl Methyl Sulfoxide

-

Dissolve the purified (S)-sulfinate ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of methylmagnesium bromide (1.5 eq.) in diethyl ether.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Step 3: Synthesis of this compound

-

To a solution of (R)-4-azidobutyl methyl sulfoxide (1.0 eq.) in THF, add triphenylphosphine (1.1 eq.).

-

Stir the mixture at room temperature for 2-4 hours until the evolution of nitrogen gas ceases.

-

Add carbon disulfide (1.5 eq.) to the reaction mixture.

-

Heat the reaction to reflux and stir for 4-6 hours.

-

Monitor the formation of the isothiocyanate by TLC or infrared spectroscopy (characteristic peak around 2100 cm⁻¹).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield (%) | Diastereomeric Excess (%) |

| 1 | 1-Azidobutanesulfinyl chloride | Diacetone-D-glucose, Hünig's base | (S)-Sulfinate Ester | ~90 | ~94 |

| 2 | (S)-Sulfinate Ester | Methylmagnesium bromide | (R)-4-Azidobutyl Methyl Sulfoxide | High | >98 |

| 3 | (R)-4-Azidobutyl Methyl Sulfoxide | Triphenylphosphine, Carbon disulfide | This compound | ~71 | >98 |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.[2]

Purification of this compound

The final purification of synthesized this compound is critical to remove any remaining reagents, byproducts, and potential enantiomeric impurities. A combination of column chromatography and, if necessary, chiral chromatography is recommended.

Purification Protocols

Method 1: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be gradually increased.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as a pale yellow oil.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

For the analytical determination of enantiomeric excess or for the preparative separation of enantiomers, chiral HPLC is the method of choice.

-

Column: A chiral stationary phase, such as CHIRALPAK IH-3 with amylose tris-[(S)-methylbenzylcarbamate] as the chiral selector, is effective.

-

Mobile Phase: Isocratic elution with a mixture of ethanol and water can provide excellent enantioseparation. The exact ratio may require optimization.

-

Detection: UV detection at a wavelength of approximately 254 nm is suitable for sulforaphane.

Purification Data

| Purification Method | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Removal of synthetic byproducts and reagents. |

| Chiral HPLC | CHIRALPAK IH-3 | Ethanol/Water | Determination of enantiomeric excess and/or preparative separation of enantiomers. |

Conclusion

This technical guide provides a comprehensive framework for the enantioselective synthesis and purification of this compound. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The ability to produce high-purity this compound is essential for advancing our understanding of its therapeutic potential and for its eventual translation into clinical applications. Careful execution of these methods, coupled with rigorous analytical characterization, will ensure the reliable production of this important biomolecule.

References

(R)-Sulforaphane versus L-Sulforaphane: A Technical Guide to Biological Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforaphane, an isothiocyanate derived from cruciferous vegetables, has garnered significant attention for its potential chemopreventive and therapeutic properties. It exists as two stereoisomers, (R)-Sulforaphane (R-SFN), the naturally occurring form, and (S)-Sulforaphane (L-SFN), a synthetic enantiomer. This technical guide provides an in-depth comparison of the biological efficacy of these two enantiomers, focusing on their differential effects on key cellular pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The primary mechanism of action for sulforaphane involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant and detoxification responses.[1][2][3]

Comparative Biological Efficacy: this compound vs. L-Sulforaphane

Evidence strongly indicates that this compound is the more biologically potent of the two enantiomers, particularly in the induction of cytoprotective enzymes.

Enzyme Induction

A pivotal study directly comparing the two enantiomers demonstrated the superior efficacy of R-SFN in inducing key phase II detoxification enzymes. In precision-cut rat liver slices, R-SFN significantly elevated the activities of Glutathione S-Transferase (GST) and Quinone Reductase (QR), while the S-enantiomer exhibited no significant effect. In rat lung slices, both enantiomers induced these enzymes, but R-SFN was found to be more potent. These findings were further corroborated in FAO rat hepatoma cells, where R-SFN was substantially more effective at upregulating QR and GST activities and protein levels compared to its S-isomer.

| Tissue/Cell Line | Enzyme | This compound Effect | L-Sulforaphane Effect | Reference |

| Rat Liver Slices | Glutathione S-Transferase (GST) | Significant Induction | No Effect | [4] |

| Rat Liver Slices | Quinone Reductase (QR) | Significant Induction | No Effect | [4] |

| Rat Lung Slices | Glutathione S-Transferase (GST) | Induction (More Potent) | Induction (Less Potent) | [4] |

| Rat Lung Slices | Quinone Reductase (QR) | Induction (More Potent) | Induction (Less Potent) | [4] |

| FAO Rat Hepatoma Cells | Glutathione S-Transferase (GST) | High Induction | Low Induction | [4] |

| FAO Rat Hepatoma Cells | Quinone Reductase (QR) | High Induction | Low Induction | [4] |

Cytotoxicity in Cancer Cell Lines

While direct comparative IC50 values for the individual enantiomers are not extensively reported in the literature, studies on racemic sulforaphane provide a baseline for its cytotoxic effects against various cancer cell lines. It is important to note that these values represent the combined effect of both enantiomers.

| Cell Line | Cancer Type | Sulforaphane (Racemic) IC50 (µM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | ~15 | 48 | [5] |

| MCF-7 | Breast Cancer | ~15 | 48 | [5] |

| T47D | Breast Cancer | ~15 | 48 | [5] |

| 293T | Kidney (Embryonic) | 13.5 | 48 | [6] |

| 769-P | Kidney (Carcinoma) | 11.2 | 48 | [6] |

| HeLa | Cervical Cancer | 27.46 ± 1.46 | 48 | [4] |

| A549 | Lung Cancer | 24.2 ± 7.22 | 48 | [4] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cultured cells and to determine IC50 values.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and L-Sulforaphane for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quinone Reductase (QR) Activity Assay

This assay measures the enzymatic activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key phase II detoxification enzyme.

Materials:

-

Cell lysis buffer (e.g., 0.8% digitonin in 2mM EDTA)

-

Reaction mixture:

-

25 mM Tris-HCl buffer (pH 7.4)

-

0.67 mg/mL Bovine Serum Albumin (BSA)

-

0.01% Tween-20

-

5 µM Flavin adenine dinucleotide (FAD)

-

1 mM Glucose-6-phosphate

-

30 µM NADP+

-

2 U/mL Glucose-6-phosphate dehydrogenase

-

0.3 mg/mL MTT

-

-

Menadione solution (e.g., 50 mM in acetonitrile)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells in 96-well plates and treat with this compound and L-Sulforaphane for 24 hours.

-

Cell Lysis: Lyse the cells by adding the cell lysis buffer.[7]

-

Enzyme Reaction: Add the reaction mixture to each well, followed by the menadione solution to initiate the reaction.[7][8]

-

Absorbance Measurement: Measure the rate of formazan blue formation by reading the absorbance at 610 nm over time using a microplate reader.[9]

-

Data Analysis: Calculate the QR activity, which is proportional to the rate of change in absorbance, and normalize it to the protein concentration of the cell lysate.

Glutathione S-Transferase (GST) Activity Assay

This assay quantifies the total GST activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with 2 mM EDTA)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

-

Reduced glutathione (GSH) solution (e.g., 100 mM in water)

-

Assay buffer (e.g., PBS, pH 6.5)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

-

Cell Lysate Preparation: Harvest cells and prepare a cell lysate by sonication or homogenization in cold lysis buffer. Centrifuge to remove cell debris.[10]

-

Reaction Cocktail Preparation: Prepare a reaction cocktail containing assay buffer, CDNB, and GSH.[11]

-

Enzyme Reaction: Add the cell lysate to the reaction cocktail to start the reaction.[11]

-

Absorbance Measurement: Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode. The rate of increase is directly proportional to the GST activity.[11][12]

-

Data Analysis: Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).[12]

Signaling Pathways and Molecular Interactions

The primary mechanism by which sulforaphane exerts its biological effects is through the activation of the Nrf2-Keap1 signaling pathway.

Caption: Nrf2 activation pathway by this compound.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Sulforaphane, being an electrophile, reacts with specific cysteine residues on Keap1, with Cys151 being a key target.[13][14][15] This modification induces a conformational change in Keap1, leading to the dissociation of Nrf2.[16] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for QR and GSTs.[3]

Molecular docking studies suggest that sulforaphane interacts with the Kelch domain of Keap1.[16] The stereochemistry at the sulfoxide group of sulforaphane likely plays a crucial role in the efficiency of this interaction, explaining the observed higher potency of the (R)-enantiomer. The precise structural basis for this stereospecificity warrants further investigation.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the biological efficacy of this compound and L-Sulforaphane.

References

- 1. jsr.org [jsr.org]

- 2. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Quinone Reductase Activity [bio-protocol.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Sulforaphane, a Chemopreventive Compound Induces Necrotic Behavior and Inhibits S-phase of Cell Cycle in Human Kidney Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [kb.osu.edu]

- 8. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. bmrservice.com [bmrservice.com]

- 13. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jels.ub.ac.id [jels.ub.ac.id]

Epigenetic Modifications Induced by (R)-Sulforaphane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables, has garnered significant attention for its potent anticancer and chemopreventive properties. Emerging evidence robustly indicates that a primary mechanism of SFN's bioactivity lies in its ability to modulate the epigenetic landscape of cells. This technical guide provides an in-depth overview of the epigenetic modifications induced by this compound, with a focus on its impact on histone modifications, DNA methylation, and non-coding RNAs. Detailed experimental protocols for key analyses and quantitative data from seminal studies are presented to facilitate further research and drug development in this promising area.

Core Epigenetic Mechanisms of this compound

This compound exerts its influence on the epigenome through three primary, interconnected mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: SFN is a well-documented HDAC inhibitor.[1][2][3][4][5] By inhibiting HDACs, SFN leads to an increase in histone acetylation, an epigenetic mark associated with a more open chromatin structure and increased gene transcription. This action reactivates tumor suppressor genes that are often silenced in cancer cells.[1][5][6][7][8]

-

DNA Methyltransferase (DNMT) Inhibition: SFN has been shown to inhibit the activity of DNMTs, the enzymes responsible for adding methyl groups to DNA.[9][10][11][12] This inhibition leads to the demethylation of DNA, particularly at the promoter regions of tumor suppressor genes, thereby restoring their expression.[1][2][13][14][15]

-

Modulation of Non-Coding RNAs (ncRNAs): A growing body of research demonstrates that SFN can alter the expression of both microRNAs (miRNAs) and long non-coding RNAs (lncRNAs).[16][17][18] These ncRNAs are critical regulators of gene expression, and their dysregulation is a hallmark of cancer. SFN can normalize the expression of oncogenic and tumor-suppressive ncRNAs.[18]

Quantitative Data on this compound-Induced Epigenetic Modifications

The following tables summarize key quantitative findings from studies investigating the epigenetic effects of this compound.

Table 1: Inhibition of HDAC Activity and Induction of Histone Acetylation by this compound

| Cell Line/Model | SFN Concentration | HDAC Activity Inhibition (%) | Increase in Histone Acetylation | Reference |

| BPH-1 (Prostate) | 15 µM | 40% | 50-100% increase in acetylated histones | [8] |

| LNCaP (Prostate) | 15 µM | 30% | 50-100% increase in acetylated histones | [8] |

| PC-3 (Prostate) | 15 µM | 40% | 50-100% increase in acetylated histones | [8] |

| HCT116 (Colon) | 15 µM | Significant inhibition | Increased acetylated histones H3 and H4 | [4] |

| Human Subjects (PBMCs) | 68g broccoli sprouts | Inhibition at 3-6 hours | Concomitant induction of H3 and H4 acetylation | [5] |

Table 2: Inhibition of DNMT Activity and DNA Demethylation by this compound

| Gene/Region | Cell Line | SFN Concentration | Effect on DNA Methylation | Reference |

| Nrf2 Promoter | TRAMP C1 (Prostate) | 1.0 µM | Reduction from 89.3% to 56.0% | [1] |

| Nrf2 Promoter | TRAMP C1 (Prostate) | 2.5 µM | Reduction from 89.3% to 38.7% | [1] |

| Nrf2 Promoter | Caco-2 (Colon) | 25 µM | Significant decrease in methylation | [2][14] |

| Global DNA | Breast Cancer Cells | 5-10 µM | Global DNA hypomethylation | [16] |

Table 3: Modulation of Gene and Non-Coding RNA Expression by this compound

| Target Gene/ncRNA | Cell Line | SFN Concentration | Fold Change/Effect | Reference |

| p21 | BPH-1, LNCaP, PC-3 | 15 µM | 1.5- to 2-fold increase in protein expression | [8] |

| Bax | BPH-1, LNCaP, PC-3 | 15 µM | 1.5- to 2-fold increase in protein expression | [8] |

| Bax | PC-3 | 20 µM | Upregulation of Bax expression | [19] |

| Bcl-2 | PC-3 | 20 µM | 53% reduction in expression | [19] |

| LINC01116 | PC-3 | 15 µM | Decreased expression | [3] |

| miR-23b, miR-92b, miR-381, miR-382 | Breast Cancer Cells | 10 µM | Statistically significant decrease | [16] |

Signaling Pathways and Experimental Workflows

The epigenetic modifications induced by this compound impact several critical signaling pathways involved in carcinogenesis and cellular defense.

Caption: SFN inhibits HDACs and DNMTs, leading to the reactivation of tumor suppressor genes.

Caption: SFN activates the Nrf2 pathway through both direct and epigenetic mechanisms.

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the epigenetic effects of this compound.

Histone Deacetylase (HDAC) Activity Assay

Principle: This assay measures the activity of HDAC enzymes in cell or tissue lysates. A fluorogenic substrate containing an acetylated lysine is incubated with the lysate. HDACs in the sample deacetylate the substrate, which is then cleaved by a developer, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Methodology:

-

Cell Lysis: Harvest cells and prepare nuclear or whole-cell extracts using appropriate lysis buffers containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).

-

HDAC Reaction: In a 96-well plate, incubate a standardized amount of protein lysate with the fluorogenic HDAC substrate and assay buffer. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a no-enzyme control.

-

Development: Add the developer solution and incubate to stop the HDAC reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate HDAC activity by subtracting the background fluorescence and normalizing to the protein concentration. The inhibitory effect of SFN is determined by comparing the activity in treated versus untreated samples.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation

Principle: ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications, such as H3K9ac or H3K27ac.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9ac). The antibody-histone-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the antibody-bead complexes.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which correspond to the locations of the histone modification. Differential peak analysis between SFN-treated and control samples reveals changes in the histone acetylation landscape.

Caption: A generalized workflow for performing ChIP-seq to analyze histone acetylation.

Bisulfite Sequencing for DNA Methylation Analysis

Principle: Bisulfite sequencing is the gold standard for single-nucleotide resolution analysis of DNA methylation. Sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of each CpG site.

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This chemical treatment deaminates unmethylated cytosines to uracils.

-

PCR Amplification: Amplify the target region of interest from the bisulfite-converted DNA using primers designed to be specific for the converted sequence.

-

Cloning and Sequencing (for targeted analysis): Clone the PCR products into a vector and sequence individual clones to determine the methylation pattern of single DNA molecules.

-

Next-Generation Sequencing (for whole-genome or targeted high-throughput analysis): Prepare a sequencing library from the amplified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome (with in silico conversion of C to T) and calculate the methylation level at each CpG site as the percentage of reads that retained a cytosine.

References

- 1. Sulforaphane Enhances Nrf2 Expression in Prostate Cancer TRAMP C1 Cells through Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforaphane-induced epigenetic regulation of Nrf2 expression by DNA methyltransferase in human Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long non-coding RNAs and sulforaphane: a target for chemoprevention and suppression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of sulforaphane on histone deacetylase activity in keratinocytes: differences between in vitro and in vivo analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforaphane inhibits histone deacetylase in vivo and suppresses tumorigenesis in Apc-minus mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulforaphane inhibits histone deacetylase activity in BPH-1, LnCaP and PC-3 prostate epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforaphane inhibits histone deacetylase activity in BPH-1, LnCaP and PC-3 prostate epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulforaphane Bioavailability and Chemopreventive Activity in Men Presenting for Biopsy of the Prostate Gland: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential effects of sulforaphane on histone deacetylases, cell cycle arrest and apoptosis in normal prostate cells versus hyperplastic and cancerous prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulforaphane from broccoli, an epigenetic modulator in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigenetic modification of Nrf2 by sulforaphane increases the antioxidative and anti-inflammatory capacity in a cellular model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulforaphane-induced epigenetic regulation of Nrf2 expression by DNA methyltransferase in human Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

- 19. academic.oup.com [academic.oup.com]

A Technical Guide to the In Vitro Anti-inflammatory Properties of (R)-Sulforaphane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth analysis of the in vitro anti-inflammatory properties of (R)-Sulforaphane (SFN), a naturally occurring isothiocyanate found in cruciferous vegetables. It details the molecular mechanisms, presents quantitative efficacy data, and outlines the experimental protocols used to ascertain its effects.

Executive Summary

This compound (SFN) has emerged as a potent anti-inflammatory agent with significant therapeutic potential. In vitro studies have consistently demonstrated its ability to modulate key signaling pathways central to the inflammatory response. SFN effectively suppresses the production of pro-inflammatory cytokines and mediators by inhibiting the NF-κB and MAPK pathways while simultaneously activating the cytoprotective Nrf2/ARE pathway. This guide synthesizes the current in vitro evidence, offering a technical overview for researchers exploring SFN as a novel anti-inflammatory therapeutic.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are multifactorial, primarily involving the modulation of three critical signaling pathways: NF-κB, Nrf2, and MAPK. SFN also demonstrates inhibitory effects on inflammasome activation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][2]

This compound intervenes by inhibiting the phosphorylation and subsequent degradation of IκB, thereby preventing NF-κB's nuclear translocation and DNA binding.[1][2][3] This action effectively downregulates the expression of NF-κB target genes, including various cytokines, chemokines, and inflammatory enzymes like COX-2 and iNOS.[1][4][5]

Activation of the Nrf2/ARE Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] Under basal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. SFN, a potent Nrf2 inducer, disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to accumulate and translocate to the nucleus.[1][6] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone reductase (NQO1).[1][7] The upregulation of these genes enhances cellular defense mechanisms, thereby mitigating oxidative stress, a key component of inflammation.[7]

Modulation of MAPK and Inflammasome Pathways

Mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, are crucial signaling molecules that regulate the production of inflammatory mediators.[7] this compound has been shown to inhibit the LPS-induced phosphorylation of these MAPKs, contributing to the downregulation of the inflammatory response.[7][8]

Furthermore, SFN inhibits the activation of the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[8][9] SFN suppresses the activation of both canonical and non-canonical inflammasome pathways.[8]

Quantitative In Vitro Efficacy of this compound

The following tables summarize the quantitative effects of this compound on key inflammatory markers in various in vitro models.

Table 1: Effect on Pro-inflammatory Cytokine Production

| Cell Line | Inflammatory Stimulus | (R)-SFN Conc. (µM) | Target Cytokine | % Inhibition / Reduction | Assay | Reference |

| RAW 264.7 | LPS | 5 | TNF-α | 32% | ELISA | [10] |

| RAW 264.7 | LPS | 5 | IL-6 | 31% | ELISA | [10] |

| RAW 264.7 | LPS | 5 | IL-1β | 53% | ELISA | [10] |

| Murine Peritoneal Macrophages | LPS (5 µg/mL) | 12.5 | TNF-α | Significant decrease (p<0.001) | ELISA | [8] |

| Murine Peritoneal Macrophages | LPS (5 µg/mL) | 12.5 | IL-6 | Significant decrease (p<0.001) | ELISA | [8] |

| Murine Peritoneal Macrophages | LPS (5 µg/mL) | 12.5 | IL-1β | Significant decrease (p<0.001) | ELISA | [8] |

| Murine Peritoneal Macrophages | LPS (5 µg/mL) | 12.5 | IL-17 | Significant decrease (p<0.001) | ELISA | [8] |

| N9 Microglial Cells | LPS (100 ng/mL) | 5 | TNF-α | Significant decrease (p<0.0001) | ELISA / qPCR | [11][12] |

| N9 Microglial Cells | LPS (100 ng/mL) | 5 | IL-1β | Significant decrease (p<0.001) | ELISA / qPCR | [11][12] |

| N9 Microglial Cells | LPS (100 ng/mL) | 5 | IL-6 | Significant decrease (p<0.0001) | ELISA / qPCR | [11][12] |

| BV2 Microglial Cells | LPS | 10 | PGE2 | >60% | ELISA | [7] |

Table 2: Effect on Inflammatory Enzymes and Mediators

| Cell Line | Inflammatory Stimulus | (R)-SFN Conc. (µM) | Target Molecule | Effect | Assay | Reference |

| RAW 264.7 | LPS | N/A | iNOS | Significant decrease in protein levels | Western Blot | [10] |

| RAW 264.7 | LPS | N/A | COX-2 | Significant decrease in protein levels | Western Blot | [10] |

| Murine Peritoneal Macrophages | LPS (5 µg/mL) | 12.5 | iNOS | Significant decrease in expression | Western Blot | [8] |

| Murine Peritoneal Macrophages | LPS (5 µg/mL) | 12.5 | COX-2 | Significant decrease in expression (p<0.001) | Western Blot | [8] |

| Murine Peritoneal Macrophages | LPS (5 µg/mL) | 12.5 | mPGES-1 | Significant decrease in expression (p<0.001) | Western Blot | [8] |

| N9 Microglial Cells | LPS (100 ng/mL) | 1-10 | Nitric Oxide (NO) | Dose-dependent reduction | Griess Assay | [12] |

| Murine Peritoneal Macrophages | LPS (5 µg/mL) | N/A | ROS | Significant decrease | Flow Cytometry | [8] |

| Human Bladder T24 Cells | N/A | 5-20 | COX-2 | Down-regulation of mRNA and protein | qPCR, Western Blot | [13] |

Detailed Experimental Methodologies

This section outlines common protocols for evaluating the anti-inflammatory effects of this compound in vitro.

General Experimental Workflow

A typical experiment involves cell culture, induction of an inflammatory response, treatment with this compound, and subsequent analysis of inflammatory markers.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines like RAW 264.7 or BV-2 microglia are commonly used.[7][10] Primary cells, such as murine peritoneal macrophages, are also employed for ex vivo models.[8]

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a potent inflammatory response via TLR4 activation.[8][10] Concentrations typically range from 100 ng/mL to 5 µg/mL.[8][11]

-

This compound Treatment: SFN is dissolved in DMSO and added to the cell culture medium, usually 30 minutes to 2 hours before LPS stimulation, to assess its preventative effects.[8] A vehicle control (DMSO) is always included.

Measurement of Inflammatory Markers

-

Cytokine Quantification (ELISA): The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8]

-

Nitric Oxide (NO) Assay (Griess Assay): NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[12]

-

Protein Expression (Western Blot): Cell lysates are prepared to analyze the protein levels of inflammatory enzymes (iNOS, COX-2) and signaling proteins (phosphorylated-MAPKs, IκB).[8][10] Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. A housekeeping protein like β-actin is used for normalization.[8]

-

mRNA Expression (RT-qPCR): Total RNA is extracted from cells, reverse-transcribed to cDNA, and the expression of target genes is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[11][12]

Cell Viability Assay

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT, SRB) is performed. These assays confirm that the concentrations of SFN used are non-toxic to the cells.[8] For instance, in murine peritoneal macrophages, (R)-SFN did not compromise cell viability at doses up to 100 µM.[8]

Conclusion

The in vitro evidence robustly supports the potent anti-inflammatory properties of this compound. Its ability to concurrently inhibit pro-inflammatory pathways (NF-κB, MAPK) while activating cytoprotective mechanisms (Nrf2) makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases. The data and protocols presented in this guide provide a foundational resource for scientists and researchers in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. The Integrative Role of Sulforaphane in Preventing Inflammation, Oxidative Stress and Fatigue: A Review of a Potential Protective Phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforaphane Inhibits TNF-α-Induced Adhesion Molecule Expression Through the Rho A/ROCK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory Effects of this compound on LPS-Activated Murine Immune Cells: Molecular Signaling Pathways and Epigenetic Changes in Histone Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulforaphane inhibits multiple inflammasomes through an Nrf2-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Sulforaphane Inhibits Lipopolysaccharide-Induced Inflammation, Cytotoxicity, Oxidative Stress, and miR-155 Expression and Switches to Mox Phenotype through Activating Extracellular Signal-Regulated Kinase 1/2–Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway in Murine Microglial Cells [frontiersin.org]

- 12. Sulforaphane Inhibits Lipopolysaccharide-Induced Inflammation, Cytotoxicity, Oxidative Stress, and miR-155 Expression and Switches to Mox Phenotype through Activating Extracellular Signal-Regulated Kinase 1/2–Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway in Murine Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulforaphane down-regulates COX-2 expression by activating p38 and inhibiting NF-kappaB-DNA-binding activity in human bladder T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Sulforaphane: A Preclinical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables, has emerged as a promising agent for neuroprotection in a multitude of preclinical models of neurological disorders.[1][2] Extensive research in cellular and animal models demonstrates its potent ability to counteract pathological processes central to neurodegeneration, including oxidative stress, neuroinflammation, and protein aggregation.[3][4][5] This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of this compound. It summarizes key quantitative data from various studies, details common experimental methodologies, and illustrates the core signaling pathways modulated by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurological diseases.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted mechanism, primarily centered around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6] This pathway is a critical regulator of cellular antioxidant and anti-inflammatory responses.[3]

Key mechanisms include:

-

Activation of the Nrf2-ARE Pathway: SFN is a potent inducer of the Nrf2-antioxidant response element (ARE) pathway.[1][6] This activation leads to the upregulation of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (GSH) synthesis and regeneration.[5][7]

-

Anti-inflammatory Effects: SFN has been shown to suppress neuroinflammation by inhibiting the activation of pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB).[1][8] It can also modulate microglial polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1][9]

-

Reduction of Oxidative Stress: By boosting endogenous antioxidant defenses, SFN effectively mitigates oxidative stress, a key contributor to neuronal damage in various neurological disorders.[3][5] It helps to reduce the levels of reactive oxygen species (ROS) and protect cells from oxidative damage.[3]

-

Modulation of Protein Aggregation: In preclinical models of Alzheimer's and Parkinson's disease, sulforaphane has been shown to reduce the aggregation of pathological proteins such as amyloid-beta (Aβ) and tau.[4][6][10]

Below is a diagram illustrating the central role of the Nrf2 pathway in mediating the neuroprotective effects of this compound.

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound across various models of neurological disease.

Table 1: Alzheimer's Disease Models

| Model | Treatment Regimen | Key Quantitative Outcomes | Reference |

| 5xFAD Transgenic Mice | Sulforaphane (unspecified form) | Ameliorated cognitive impairment. | [11] |

| 3xTg-AD Mice | Sulforaphane (unspecified form) | Improved cognitive function. | [11] |

| APP/PS1 Transgenic Mice | Sulforaphane (unspecified form) | Prevented Aβ production in the brain. | [11] |

| PS1V97L Transgenic Mice | Sulforaphane (unspecified form) | Ameliorated cognitive impairment. | [11] |

| Aβ-injected Mice/Rats | Sulforaphane (unspecified form) | Improved cognitive function. | [11] |

| Mouse Neuroblastoma N2a cells (N2a/APPswe) | Sulforaphane (unspecified form) | Induced Nrf2 expression by reducing DNA methylation at the Nrf2 promoter. | [9] |

| Animal Model of AD | Daily intake of sulforaphane for 4 weeks | Decreased amyloid, tau, and p-tau levels; increased HSP70 levels; improved cognition. | [12] |